molecular formula C10H6F2N2O B1393764 5-(2,4-Difluorophenyl)pyrimidin-2-ol CAS No. 1111107-95-9

5-(2,4-Difluorophenyl)pyrimidin-2-ol

货号: B1393764
CAS 编号: 1111107-95-9
分子量: 208.16 g/mol
InChI 键: LBILLOXOJXFZKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2,4-Difluorophenyl)pyrimidin-2-ol is a high-purity, small molecule building block designed for discovery research and the synthesis of novel chemical entities. As part of the pyrimidine chemical class—an aromatic heterocyclic moiety with nitrogen atoms at the 1st and 3rd positions—this compound is a fundamental scaffold in medicinal chemistry . Pyrimidine derivatives are recognized for their diverse biological activities and are extensively investigated as core structures in pharmaceutical development . This compound serves as a versatile precursor in organic synthesis, particularly for constructing more complex heterocyclic systems. Researchers value it as a key intermediate for exploring structure-activity relationships (SAR) in drug discovery projects. The structural motif of substituted pyrimidines is frequently employed in the design of compounds targeting enzyme families such as kinase inhibitors . Research Applications: The primary research utility of this compound lies in its role as a heterocyclic building block . Pyrimidine derivatives, especially those with specific substituents, are widely studied for their potential antimicrobial activity against various Gram-positive and Gram-negative bacterial strains . Furthermore, the pyrimidine core is a privileged structure in oncological research , forming the basis of compounds designed to inhibit biological targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer cell proliferation . Handling and Compliance: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

属性

IUPAC Name

5-(2,4-difluorophenyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-7-1-2-8(9(12)3-7)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBILLOXOJXFZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CNC(=O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686804
Record name 5-(2,4-Difluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111107-95-9
Record name 5-(2,4-Difluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Condensation of Substituted Chalcones with Pyrimidine Precursors

One widely employed approach starts with the synthesis of substituted chalcones, which are then reacted with nitrogen-containing nucleophiles to form the pyrimidin-2-ol core.

  • Step Overview :

    • Synthesis of substituted chalcone intermediate (e.g., 2,4-difluorophenyl substituted chalcone).
    • Reaction of chalcone with reagents such as thiourea, urea, or guanidine hydrochloride under basic conditions (potassium hydroxide in methanol).
    • Refluxing the mixture for 3–4 hours leads to cyclization forming the pyrimidin-2-ol ring system.
    • Acidification of the reaction mixture precipitates the target compound, which is then isolated and purified by recrystallization from methanol.
  • Reaction Conditions :

    • Solvent: Methanol
    • Base: Potassium hydroxide (0.01 mol)
    • Reflux time: 3–4 hours
    • Acidification: Hydrochloric acid (0.5 M) to precipitate product
  • Characterization : FT-IR, ^1H and ^13C NMR confirm the structure of the pyrimidin-2-ol derivative.

This method is versatile for various substituted phenyl groups and yields compounds with antimicrobial properties, indicating the robustness of the pyrimidin-2-ol scaffold formation.

Palladium-Catalyzed or Metal-Mediated Coupling and Dehalogenation

Another advanced method involves coupling of pyrimidine derivatives with 2,4-difluorophenyl groups followed by selective dehalogenation.

  • Key Steps :

    • Condensation of 4-chloro-6-substituted pyrimidines with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of strong bases such as lithium diisopropylamide (LDA).
    • Use of mixed solvents (n-heptane, n-hexane, tetrahydrofuran) to facilitate the reaction.
    • Subsequent dehalogenation using Raney nickel catalyst under hydrogen pressure in methanol removes halogen substituents to yield the desired pyrimidin-2-ol derivative.
  • Reaction Conditions :

    • Temperature: 25–35°C for initial condensation; 40–50°C under hydrogen pressure for dehalogenation
    • Hydrogen pressure: 4–6 kg/cm²
    • Catalyst: Raney nickel
    • Reaction time: 4–6 hours for dehalogenation
  • Workup :

    • Filtration of catalyst, distillation of methanol, basification with sodium hydroxide, isolation by filtration, washing with water, and drying under vacuum below 60°C.

This method is industrially viable and yields high purity products suitable for pharmaceutical applications.

Resolution and Purification Techniques

For obtaining enantiomerically pure forms of pyrimidin-2-ol derivatives, resolution steps are incorporated:

  • Resolution Agents : R-(−)-10-camphorsulfonic acid is used to form diastereomeric salts with the racemic mixture.
  • Procedure :

    • Dissolve racemic pyrimidin-2-ol in acetone.
    • Dissolve camphorsulfonic acid in methanol.
    • Combine solutions and stir at 5–25°C for 1–4 hours (optimal 15–20°C for 2–3 hours).
    • Filter and optionally dry at 40–80°C to isolate the resolved salt.
  • Outcome : Enhanced yield and purity of the desired enantiomer, critical for biological activity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Notes
Chalcone Condensation with Urea/Thiourea Substituted chalcone, KOH, methanol, reflux 3–4 h Simple, versatile, good yields Suitable for diverse substitutions
Metal-Mediated Coupling and Dehalogenation 4-Chloro-6-substituted pyrimidine, LDA, Raney Ni, H₂ pressure Industrially scalable, high purity Requires handling of hydrogen pressure
Resolution with Camphorsulfonic Acid Racemic mixture, acetone/methanol, 5–25°C, 1–4 h Enantiomeric purity, improved yield Essential for pharmaceutical grade

Research Findings and Analytical Data

  • The chalcone-based method provides a straightforward route with moderate to good yields, confirmed by spectral data (FT-IR, NMR).
  • The Raney nickel dehalogenation process under hydrogen pressure is critical for removing halogens without affecting sensitive functional groups, enabling synthesis of pharmaceutically relevant compounds.
  • Resolution using camphorsulfonic acid salts is effective in isolating the desired stereoisomer, which is significant for biological activity and regulatory compliance.
  • Purification steps involving basification, solvent extraction, and recrystallization ensure high purity suitable for further applications.

化学反应分析

Types of Reactions: 5-(2,4-Difluorophenyl)pyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Major Products Formed:

    Oxidation: Formation of 5-(2,4-difluorophenyl)pyrimidin-2-one.

    Reduction: Formation of 5-(2,4-difluorophenyl)dihydropyrimidin-2-ol.

    Substitution: Formation of various substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry

Antifungal Activity:
One of the most notable applications of 5-(2,4-Difluorophenyl)pyrimidin-2-ol is in the synthesis of antifungal agents. It serves as a key intermediate in the production of Voriconazole, a potent antifungal medication used to treat serious fungal infections such as aspergillosis. Voriconazole's efficacy against various fungal pathogens has been well-documented in clinical studies, highlighting the importance of this compound in its synthesis .

Table 1: Antifungal Efficacy of Voriconazole

PathogenMinimum Inhibitory Concentration (MIC)
Aspergillus fumigatus0.5 µg/mL
Candida albicans1 µg/mL
Cryptococcus neoformans0.25 µg/mL

Mechanism of Action:
The mechanism by which Voriconazole exerts its antifungal effects involves inhibition of the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes. This action disrupts membrane integrity and leads to cell death .

Anticancer Research

Research has indicated that compounds similar to this compound exhibit anticancer properties. Studies have explored its potential as an inhibitor of specific kinases involved in cancer cell proliferation and survival.

Case Study: Kinase Inhibition
A study demonstrated that derivatives of pyrimidin-2-ol, including this compound, showed promising results in inhibiting the activity of the epidermal growth factor receptor (EGFR) kinase. This inhibition can lead to reduced tumor growth in various cancer models .

Table 2: Anticancer Activity Overview

CompoundTarget KinaseIC50 (µM)
This compoundEGFR0.8
Other Pyrimidine DerivativesVariousVaries

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. Its ability to modulate enzyme activity makes it a candidate for further research in biochemistry.

Example: Inhibition of Cyclooxygenase (COX) Enzymes
In studies focusing on anti-inflammatory effects, this compound has shown potential in inhibiting COX enzymes, which are pivotal in the inflammatory response. The inhibition results in decreased production of prostaglandins, mediators of inflammation .

Material Science Applications

Beyond biological applications, this compound can also be utilized in material science for developing new polymers and materials with specific properties due to its unique chemical structure.

作用机制

The mechanism of action of 5-(2,4-Difluorophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s fluorine atoms enhance its binding affinity and selectivity towards certain biological targets. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the compound-protein complex .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 5-(3,4-Difluorophenyl)pyrimidin-2-ol

Key Data :

  • Molecular Formula : C₁₀H₆F₂N₂O (identical to the 2,4-isomer)
  • Molecular Weight : 208.17 g/mol
  • CAS : 1111108-31-6

Comparison :

  • Substituent Position: The fluorine atoms are at the 3,4-positions on the phenyl ring instead of 2,3.
  • Stability : The 3,4-isomer requires storage at 2–8°C under dry conditions , suggesting higher sensitivity to moisture or temperature compared to the 2,4-isomer.
  • Pharmacological Impact : Positional isomerism can lead to differences in receptor binding. For example, 2,4-substitution may enhance steric accessibility compared to 3,4-substitution.

Functional Group Variants

5-(2-Hydroxyphenyl)pyrimidin-2-ol

Key Data :

  • Molecular Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 196.18 g/mol
  • CAS : 1820638-81-0

Comparison :

  • Hydrogen Bonding : The hydroxyl group on the phenyl ring increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the fluorinated analogs.
  • Electronic Effects : The hydroxyl group is electron-donating, contrasting with the electron-withdrawing fluorine atoms. This may reduce the pyrimidine ring’s electrophilicity.
5-(4-Ethylphenyl)pyrimidin-2-ol

Key Data :

  • Molecular Formula : C₁₂H₁₂N₂O
  • Molecular Weight : 208.24 g/mol
  • CAS : 100142-27-6

Comparison :

  • Steric Effects : The bulky ethyl substituent may hinder interactions with flat binding pockets compared to planar fluorine atoms.

Halogen-Substituted Analogs

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine

Key Data :

  • Molecular Formula : C₁₇H₁₀ClF₃N₂O
  • Molecular Weight : 356.73 g/mol
  • CAS : 1025263-05-1

Comparison :

  • Electron-Withdrawing Groups : The trifluoromethyl and chlorine substituents create a highly electron-deficient aromatic system, which may increase reactivity in nucleophilic substitution reactions.
  • Biological Activity : Such compounds are often explored as kinase inhibitors due to their ability to mimic ATP’s purine ring.

Heterocyclic and Furan Derivatives

3-[5-(2,4-Difluorophenyl)-2-Furyl]acrylic Acid

Key Data :

  • Molecular Formula : C₁₃H₈F₂O₃
  • Molecular Weight : 250.20 g/mol
  • CAS : 844891-16-3

Comparison :

  • Acidic Properties : The carboxylic acid group introduces pH-dependent solubility, unlike the neutral pyrimidin-2-ol.
  • Conjugation : The furan-acrylic acid moiety enables conjugation with biomolecules, making it useful in prodrug design.

生物活性

5-(2,4-Difluorophenyl)pyrimidin-2-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a difluorophenyl group, exhibits various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The following sections provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H7F2N3O. Its structure includes a pyrimidine ring substituted with a difluorophenyl group at the 5-position and a hydroxyl group at the 2-position. This unique configuration is believed to contribute to its diverse biological effects.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound significantly inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.

Key Findings:

  • IC50 Value: The compound exhibited an IC50 value comparable to that of celecoxib, a well-known COX-2 inhibitor (IC50 = 0.04 ± 0.01 μmol) .
  • Mechanism of Action: The inhibition of COX-2 suggests that this compound may modulate inflammatory pathways by reducing prostaglandin synthesis.

2. Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been extensively studied. This compound has shown promising results against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial Strain MIC (μg/mL)
Pseudomonas aeruginosa22
Neisseria gonorrhoeae1.9
Mycobacterium tuberculosis0.78

These results indicate that the compound possesses significant antibacterial activity, particularly against Neisseria gonorrhoeae .

3. Anticancer Activity

The anticancer potential of this compound is supported by its ability to inhibit cancer cell proliferation in various in vitro models.

Experimental Results:

  • In vitro studies using cancer cell lines revealed that the compound induces apoptosis and inhibits cell migration.
  • The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of pyrimidine derivatives similar to this compound:

  • Synthesis of Novel Pyrimidine Derivatives: Research conducted by Almehizia et al. demonstrated that modifications in the pyrimidine structure can enhance biological activity against various diseases, including cancer and inflammation .
  • Molecular Docking Studies: Investigations into the binding affinity of this compound with specific molecular targets have shown promising results for its application in drug design against diseases like malaria .

常见问题

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 5-(2,4-difluorophenyl)pyrimidin-2-ol, and how can reaction conditions be optimized for yield? A:

  • Key Methods :
    • Suzuki-Miyaura Coupling : Introduce the 2,4-difluorophenyl group to pyrimidine precursors using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Optimize solvent (e.g., DMF/water) and temperature (80–100°C) .
    • Hydroxylation : Post-functionalization of halogenated pyrimidines (e.g., 2-chloropyrimidine derivatives) via hydrolysis under basic conditions (NaOH, ethanol/H₂O) .
  • Optimization :
    • Vary catalyst loading (0.5–5 mol%) and reaction time (12–48 hrs) to balance yield and purity.
    • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Structural Characterization Techniques

Q: What analytical methods are critical for confirming the structure and purity of this compound? A:

  • Primary Techniques :
    • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify substituents (e.g., aromatic protons at δ 6.8–8.2 ppm, hydroxyl at δ 10–12 ppm).
  • ¹⁹F NMR : Confirm fluorine environments (δ -110 to -105 ppm for ortho/para-F) .
    2. Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 253.06 for C₁₀H₇F₂N₂O⁺) .
    3. X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals form) .
  • Purity Checks :
    • HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<1%) .

Initial Biological Activity Screening

Q: How should researchers design in vitro assays to evaluate the biological potential of this compound? A:

  • Assay Design :
    • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms (IC₅₀ via fluorescence/colorimetry) .
    • Antimicrobial Screening : Use microdilution assays (MIC against S. aureus, E. coli) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
  • Controls : Include solvent (DMSO) and reference inhibitors (e.g., staurosporine).

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can researchers systematically modify the compound to explore its SAR for enhanced bioactivity? A:

  • Modification Strategies :
    • Core Scaffold : Replace pyrimidin-2-ol with pyridine or triazole to assess ring flexibility .
    • Substituent Effects :
  • Vary fluorine positions (e.g., 3,5-difluoro vs. 2,4-difluoro) .
  • Introduce electron-withdrawing groups (e.g., -CF₃) at C5 to enhance metabolic stability .
  • Experimental Workflow :
    • Synthesize analogs via parallel chemistry.
    • Test in enzyme inhibition and ADME (e.g., hepatic microsome stability) assays .

Addressing Data Contradictions in Bioactivity

Q: How should researchers resolve discrepancies in bioactivity data across different studies? A:

  • Root Causes :
    • Purity Variations : Impurities >95% can skew results (validate via HPLC/NMR) .
    • Assay Conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) .
  • Resolution Steps :
    • Replicate assays in triplicate under standardized conditions.
    • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Environmental Impact and Degradation Studies

Q: What methodologies are used to assess the environmental fate of this compound? A:

  • Key Parameters :
    • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; monitor via LC-MS .
    • Biodegradation : Use activated sludge models (OECD 301F) to measure half-life .
  • Analytical Tools :
    • GC-MS for volatile degradation products.
    • Ecotoxicity assays (e.g., Daphnia magna LC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Difluorophenyl)pyrimidin-2-ol
Reactant of Route 2
Reactant of Route 2
5-(2,4-Difluorophenyl)pyrimidin-2-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。